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A new investigational drug, DS-1040, is being evaluated for its potential to treat

thromboembolic diseases by enhancing the body's natural clot-dissolving process. Clinical

trials have explored its safety and efficacy, comparing it against placebos and standard

anticoagulant therapies. This guide provides a detailed comparison of DS-1040's performance

in these trials, supported by experimental data and protocols.

DS-1040 is a small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis

inhibitor (TAFIa).[1][2][3] By inhibiting TAFIa, DS-1040 is designed to enhance endogenous

fibrinolysis, the process by which blood clots are broken down.[3][4][5] This mechanism offers a

potential new therapeutic approach for conditions such as acute ischemic stroke and

pulmonary embolism.[1][4]

Performance in Clinical Trials: A Comparative
Analysis
Clinical trials have assessed the safety, pharmacokinetics, and pharmacodynamics of DS-

1040. A first-in-human, randomized, placebo-controlled Phase 1 study in 103 healthy young

and elderly subjects found that DS-1040 was well-tolerated and resulted in a significant, dose-

dependent decrease in TAFIa activity and a reduction in clot lysis time.[1] Notably, some

individuals treated with DS-1040 showed an increase in D-dimer levels, a marker of fibrinolysis,

without an impact on bleeding time or coagulation parameters.[1][6]
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However, a Phase 1b multicenter, randomized, double-blind, placebo-controlled study in 125

patients with intermediate-risk acute pulmonary embolism (PE) showed that the addition of DS-

1040 to standard anticoagulation with enoxaparin did not lead to improved thrombus resolution

or a reduction in right ventricular dilation compared to placebo.[7][8] While the drug was not

associated with an increase in bleeding, the primary efficacy endpoints were not met in this

trial.[7][8] Thrombus volume was observed to be 25% to 45% lower after infusion in both the

DS-1040 and placebo groups, with no significant difference between them.[7][8]

Similarly, a Phase 1 study in 41 Japanese patients with acute ischemic stroke (AIS) undergoing

thrombectomy found that single intravenous doses of DS-1040 were safe and well-tolerated.[2]

[9] However, there was no clear dose-response relationship observed for D-dimer levels or

TAFIa activity, and limited evidence of a dose-effect relationship on clinical outcome measures.

[2][9]

Quantitative Data Summary
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Trial Phase Patient Population Comparator Key Findings

Phase 1
Healthy Volunteers

(n=103)
Placebo

Dose-dependent

decrease in TAFIa

activity and 50% clot

lysis time. Increased

D-dimer levels in

some subjects. No

effect on bleeding

time.[1]

Phase 1b
Acute Pulmonary

Embolism (n=125)
Placebo + Enoxaparin

No significant

difference in thrombus

volume reduction or

right ventricular

dilation compared to

placebo.[7][8]

Thrombus volume

was 25-45% lower

after infusion in both

groups.[7][8] No

increase in major

bleeding.[7][8]

Phase 1
Acute Ischemic Stroke

(n=41)
Placebo

Safe and well-

tolerated. No clear

dose-response for D-

dimer or TAFIa

activity.[2][9]

Signaling Pathway and Experimental Workflow
The mechanism of action of DS-1040 is centered on the inhibition of TAFIa, a key regulator of

fibrinolysis. The following diagram illustrates this pathway.
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Caption: DS-1040 inhibits TAFIa, enhancing fibrinolysis.

The clinical trials for DS-1040 followed a structured workflow to assess its safety and efficacy.

The diagram below outlines a typical experimental workflow for these studies.
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DS-1040 Clinical Trial Experimental Workflow
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Caption: Generalized workflow for DS-1040 clinical trials.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b560596?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocols
First-in-Human Phase 1 Study in Healthy Subjects

Study Design: A randomized, placebo-controlled, three-part, single-ascending dose study.[1]

Participants: 103 healthy young (18-45 years) and elderly (65-75 years) subjects.[1]

Intervention: Single ascending doses of DS-1040 (ranging from 0.1 mg to 40 mg) or placebo,

administered as a 0.5-hour intravenous infusion or a 24-hour continuous infusion.[1]

Primary Endpoints: Safety and tolerability.[1]

Secondary Endpoints: Pharmacokinetics and pharmacodynamics, including TAFIa activity,

50% clot lysis time, and D-dimer levels.[1]

Phase 1b Study in Patients with Acute Pulmonary
Embolism

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[7][8]

Participants: 125 patients with intermediate-risk acute pulmonary embolism.[7][8]

Intervention: Ascending doses of intravenous DS-1040 (20-80 mg) or placebo, added to

standard anticoagulation with enoxaparin (1 mg/kg twice daily).[7][8]

Primary Endpoint: Number of patients with major or clinically relevant nonmajor bleeding.[7]

[8]

Efficacy Endpoints: Percentage change in thrombus volume and right-to-left ventricular

dimensions, assessed by quantitative computed tomography pulmonary angiography at

baseline and after 12 to 72 hours.[7][8]

Phase 1 Study in Japanese Patients with Acute Ischemic
Stroke

Study Design: A randomized, placebo-controlled, single-blind, dose-escalation trial.[9]
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Participants: 41 Japanese patients with AIS due to large vessel occlusion, eligible for

thrombectomy within 8 hours of symptom onset.[9]

Intervention: A single intravenous infusion of placebo or DS-1040 (0.6, 1.2, 2.4, or 4.8 mg).[9]

Primary Endpoints: Incidence of intracranial hemorrhage and major extracranial bleeding

within 36 and 96 hours, respectively.[9]

Secondary Endpoints: Treatment-emergent adverse events, pharmacokinetics, and

pharmacodynamic parameters (including D-dimer levels and TAFIa activity).[9]

In conclusion, while DS-1040 has demonstrated a favorable safety profile and a clear

pharmacodynamic effect on its target, TAFIa, in early-phase studies with healthy volunteers, its

clinical efficacy in improving thrombus resolution in patients with acute pulmonary embolism or

ischemic stroke has not yet been established in the reported trials. Further research is

warranted to determine the potential role of DS-1040 in the treatment of thromboembolic

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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